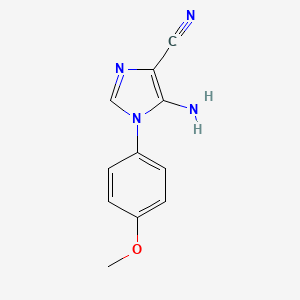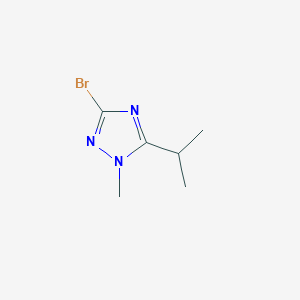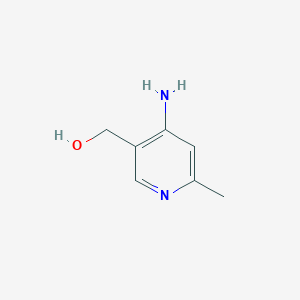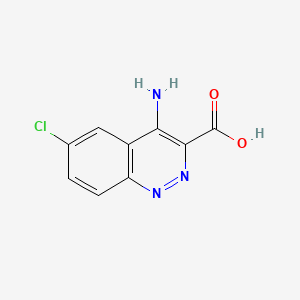![molecular formula C9H12Cl2N2 B3032464 6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 1946021-29-9](/img/structure/B3032464.png)
6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
Übersicht
Beschreibung
The compound "6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions, including the formation of intermediate structures and the use of various reagents and catalysts. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion . Another example is the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which is achieved by reacting 7-hydroxy derivatives with nucleophiles under acidic or basic conditions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their reactivity and properties. For example, the first pincer (Se,N,Se) ligand, 2,6-bis((phenylseleno)methyl)pyridine, forms complexes with palladium, which are highly active in catalysis . The molecular structure, including bond lengths and angles, is determined using techniques such as NMR spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, which are influenced by their molecular structure. The reactivity of 6-substituted-2,4-dimethyl-3-pyridinols with peroxyl radicals has been studied, revealing their potential as antioxidants . Additionally, the unexpected dimerization of tetrahydrofuro[3,2-c]pyridine and tetrahydrofuro[2,3-c]pyridine under acidic conditions indicates complex reaction pathways for these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are diverse. For instance, some pyridinols are indefinitely stable to air oxidation, while others decompose upon extended exposure . The solubility, thermal stability, and mechanical properties of polyimides derived from pyridine-containing monomers have been characterized, showing their potential for use in high-performance materials .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Versatile Building Blocks : 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been identified as versatile building blocks in the synthesis of 4-substituted 7-azaindole derivatives, achieved through nucleophilic displacement of the 4-substituent. This showcases its role in the creation of various chemical compounds (Figueroa‐Pérez et al., 2006).
Synthetic Chemistry Applications : Another study highlights the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles, like pyridine, leading to the production of various indolizines and pyrrolo[2,1-a]isoquinolines. This demonstrates the compound's utility in synthetic chemistry, particularly in creating heterocyclic compounds (Yavari et al., 2006).
Molecular Modeling and Biological Activity
Anticancer Potential : A study conducted in 2020 focuses on the synthesis of compounds related to 6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride and suggests potential applications in anticancer drug development. The study utilizes molecular modeling and docking techniques to identify possible interactions with DNA, pointing towards its potential as a lead compound in cancer therapy (Santana et al., 2020).
Synthesis of Biologically Active Scaffolds : Research in 2019 indicates the synthesis of new pyrrolo[2,3-b]pyridine scaffolds, which might have biological activity. The study presents methods for preparing and characterizing these compounds, suggesting their relevance in biological and pharmaceutical research (Sroor, 2019).
Safety and Hazards
The safety information for “6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride” indicates that it may be harmful and precautionary measures should be taken . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362, P403+P233, P405, P501 .
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes, contributing to their pharmacological activity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Eigenschaften
IUPAC Name |
6-chloro-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.ClH/c1-9(2)5-11-8-6(9)3-4-7(10)12-8;/h3-4H,5H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELVWELJYUBLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=N2)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride | |
CAS RN |
1946021-29-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2,3-dihydro-3,3-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1946021-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B3032384.png)


![2-[(4-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3032389.png)

![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid](/img/structure/B3032394.png)





![8-amino-5-methylpyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3032402.png)
![3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol](/img/structure/B3032403.png)